molecular formula C25H18ClN3O3S2 B12017392 (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624723-99-5

(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12017392
CAS No.: 624723-99-5
M. Wt: 508.0 g/mol
InChI Key: YGUBIAPOAOXUPB-XKZIYDEJSA-N
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Description

The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy substituents, using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium thiocyanate, dimethyl sulfoxide, and acetone.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammation and cancer cell proliferation. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interfere with signaling pathways such as the NF-κB pathway, leading to reduced expression of genes involved in inflammation and cancer progression.

Comparison with Similar Compounds

(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and pyrazole-containing compounds. Similar compounds include:

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.

The uniqueness of This compound

Properties

CAS No.

624723-99-5

Molecular Formula

C25H18ClN3O3S2

Molecular Weight

508.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18ClN3O3S2/c1-31-21-10-9-16(12-20(21)26)23-17(14-29(27-23)18-6-3-2-4-7-18)13-22-24(30)28(25(33)34-22)15-19-8-5-11-32-19/h2-14H,15H2,1H3/b22-13-

InChI Key

YGUBIAPOAOXUPB-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)Cl

Origin of Product

United States

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